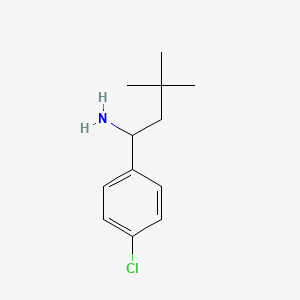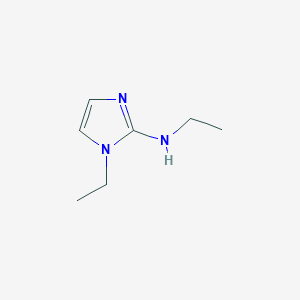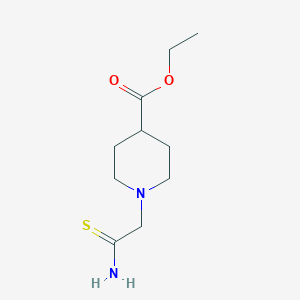
1-(4-氯苯基)-3,3-二甲基丁-1-胺
描述
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine, also known as 4-Chloro-N,N-dimethyl-benzeneethanamine or 4-Chloro-α,α-dimethylbenzeneethanamine, is an organic compound with a molecular formula of C9H13ClN. It is a colorless solid that is soluble in water and has characteristic amine odor. 4-Chloro-N,N-dimethyl-benzeneethanamine is used in a variety of scientific applications, including as a reagent for synthesis, as a catalyst for biochemical reactions, and as a probe for mechanistic studies.
科学研究应用
环境命运和生物降解
有机污染物的环境命运和生物降解,包括与1-(4-氯苯基)-3,3-二甲基丁-1-胺结构相似的化合物,一直是研究的课题。研究表明,同分异构体的组成,例如在DDT及其代谢物中发现的那样,可以显著影响生物转化或在不同组分之间的转移等环境过程。研究强调了理解这些化合物在环境中如何降解以及它们可能的同分异构体比例变化的重要性,这可以为了解1-(4-氯苯基)-3,3-二甲基丁-1-胺的环境行为提供见解 (Ricking & Schwarzbauer, 2012)。
合成途径和结构洞见
对新化合物的合成途径和结构特性进行的调查,包括与1-(4-氯苯基)-3,3-二甲基丁-1-胺相关的化合物,已经揭示了基于反应物类型和条件的多样化产物结果。这类研究为了解制药和其他行业中各种有机化合物的合成和潜在应用提供了宝贵的见解。氯醛与取代苯胺的反应以产生特定亚胺,以及通过这些中间体形成其他化合物的后续反应已被广泛研究,为理解1-(4-氯苯基)-3,3-二甲基丁-1-胺衍生物的化学行为和应用提供了基础 (Issac & Tierney, 1996)。
高级氧化过程
通过高级氧化过程(AOPs)研究类似于1-(4-氯苯基)-3,3-二甲基丁-1-胺的含氮危险化合物的降解,用于环境修复。这些过程可以有效矿化含氮化合物,提高水处理方案的效力。了解各种过程参数对降解效率的反应机制和影响,可以为有效从环境中去除这类污染物提供途径 (Bhat & Gogate, 2021)。
还原胺化技术
还原胺化技术涉及醛或酮与胺在还原剂存在下的反应,在合成一次、二次和三次烷基胺中起着关键作用。这些方法对于在制药、农药和材料中产生关键功能基团至关重要。例如,采用氢作为还原剂进行还原胺化的研究突显了这类反应在大规模生产化合物中的重要性,潜在包括1-(4-氯苯基)-3,3-二甲基丁-1-胺及其衍生物 (Irrgang & Kempe, 2020)。
作用机制
Target of Action
The primary target of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness by regulating the activity of histaminergic neurons .
Mode of Action
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine acts as an antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The action of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine affects the histaminergic signaling pathway. By blocking the histamine H3 receptor, it increases the release of histamine, a neurotransmitter that plays a key role in wakefulness . This leads to downstream effects such as increased alertness and reduced excessive daytime sleepiness .
Pharmacokinetics
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine is rapidly and well absorbed following oral administration, resulting in the drug being 90% absorbed . The maximum concentrations are typically reached approximately 3 hours following administration .
Result of Action
The molecular and cellular effects of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine’s action include increased activity of histaminergic neurons and enhanced signaling of other neurotransmitters in the brain . This results in increased wakefulness and reduced excessive daytime sleepiness .
生化分析
Biochemical Properties
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the isoprenoid pathway, such as gibberellin synthesis enzymes. By inhibiting gibberellin synthesis, 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine increases the levels of cytokinins and abscisic acid, leading to changes in plant growth and stress responses .
Cellular Effects
The effects of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it affects the levels of important hormones such as gibberellins, cytokinins, and abscisic acid, thereby altering growth patterns and stress responses . Additionally, it has been observed to impact the photosynthetic machinery by enhancing antioxidant activities and maintaining relative water content in leaves .
Molecular Mechanism
The molecular mechanism of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific enzymes and inhibiting their activity. For instance, it inhibits gibberellin synthesis enzymes, leading to an accumulation of precursors in the terpenoid pathway and increased production of abscisic acid . This inhibition results in reduced stem elongation and enhanced stress tolerance in plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine change over time. Studies have shown that this compound is relatively stable and does not degrade quickly. Long-term exposure to 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine has been observed to result in sustained changes in cellular function, such as prolonged inhibition of gibberellin synthesis and continued enhancement of antioxidant activities . These effects are crucial for understanding the potential long-term applications of this compound.
Dosage Effects in Animal Models
The effects of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine vary with different dosages in animal models. At lower doses, this compound has been shown to positively influence growth and stress responses without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as reduced cell viability and impaired metabolic functions . Understanding the dosage-dependent effects is essential for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine is involved in several metabolic pathways, including the isoprenoid pathway. It interacts with enzymes such as gibberellin synthesis enzymes and affects the levels of key metabolites like cytokinins and abscisic acid . These interactions influence metabolic flux and the overall metabolic balance within cells . Understanding these pathways is crucial for elucidating the broader biochemical implications of this compound.
Transport and Distribution
The transport and distribution of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be absorbed efficiently when applied to the growing medium, leading to its distribution throughout the plant . It accumulates in specific tissues, such as leaves, where it exerts its biochemical effects . Understanding the transport mechanisms is essential for optimizing the application of this compound in various settings.
Subcellular Localization
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine exhibits specific subcellular localization patterns that influence its activity and function. This compound is known to localize in the cytoplasm and interact with enzymes involved in the isoprenoid pathway . Additionally, it may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its precise biochemical roles.
属性
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11H,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXVXVVHOKQXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019462-15-7 | |
| Record name | 1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420070.png)

![{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1420073.png)
![1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1420077.png)
![4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1420078.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1420079.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1420082.png)

![Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate](/img/structure/B1420084.png)
![2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid](/img/structure/B1420087.png)